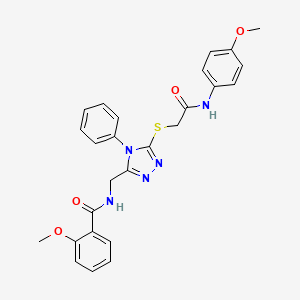
2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H25N5O4S and its molecular weight is 503.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxy-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key phases include the formation of the triazole ring and subsequent modifications to introduce the methoxy and benzamide groups. The synthesis pathway can be summarized as follows:
- Formation of Triazole : The initial step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the triazole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and thioether functionalities, which are crucial for biological activity.
- Final Coupling : The final step involves coupling with benzamide derivatives to yield the target compound.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Key findings are summarized below:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Some specific findings include:
- Inhibition Assays : Compounds demonstrated inhibition rates up to 73% against certain bacterial pathogens at concentrations of 100 µM .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung adenocarcinoma cells) showed that related triazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Methoxy Substitution : The presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake.
- Triazole Ring : The triazole moiety is essential for antimicrobial and anticancer activities due to its ability to form hydrogen bonds with target proteins.
- Thioether Linkage : The thioether group appears to play a role in enhancing the stability and reactivity of the compound within biological systems.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Quorum Sensing Inhibition : A study demonstrated that triazole derivatives could inhibit quorum sensing in bacterial populations, suggesting potential applications in treating biofilm-associated infections .
- Cytotoxicity Profiles : Research on related compounds showed significant cytotoxic effects against various cancer cell lines, reinforcing the potential therapeutic applications of triazole-based structures .
Properties
IUPAC Name |
2-methoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-20-14-12-18(13-15-20)28-24(32)17-36-26-30-29-23(31(26)19-8-4-3-5-9-19)16-27-25(33)21-10-6-7-11-22(21)35-2/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFNIOURQAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














